N-(9-Fluorenylmethoxycarbonyl) Doxorubicin

Vue d'ensemble

Description

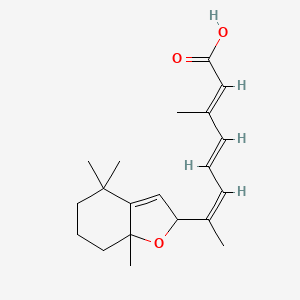

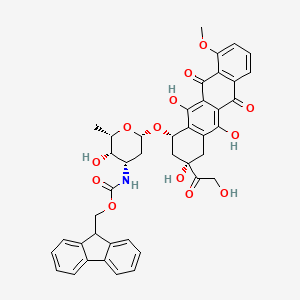

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is a compound with the molecular formula C42H39NO13 . It is used in the preparation of a modified doxorubicin and etoposide .

Molecular Structure Analysis

The molecular structure of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is complex. It has a molecular weight of 765.8 g/mol . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[ (1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate .Applications De Recherche Scientifique

Drug Delivery Systems

“N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” has been explored for its potential in creating drug delivery systems . Specifically, it has been used in the formation of supramolecular hydrogels with nano-hydroxyapatite (nHAP) to create drug delivery vehicles . These hybrid hydrogels exhibit antibacterial properties and cytocompatibility , making them suitable for localized antibiotic delivery, which can be particularly beneficial in treating bone infections like chronic osteomyelitis caused by Staphylococcus aureus .

Antibacterial Applications

The integration of “N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” with nHAP in hydrogels has shown to provide inherent antimicrobial properties . This is crucial in the development of materials that can prevent bacterial growth, especially in medical implants and wound dressings .

Mechanical Reinforcement

The combination of “N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” with nHAP has been found to significantly improve the mechanical strength of hydrogels. This property is essential for creating more durable biomaterials that can withstand physiological stresses while being used in the body .

Controlled Release of Therapeutics

These hybrid hydrogels have been studied for their ability to control the release of therapeutic agents like chlorogenic acid (CGA). The release kinetics follow the Weibull model , involving Fickian diffusion and erosion of the hydrogel matrix , which is important for achieving sustained and targeted drug delivery .

Anti-Inflammatory Agents

“N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” derivatives have been designed and synthesized as anti-inflammatory agents . Some dipeptide analogs have shown potent inhibitory effects on superoxide anion generation and elastase release by human neutrophils, which are key factors in inflammation .

Chemical Synthesis of Peptides

The “N-(9-Fluorenylmethoxycarbonyl)” group, from which “N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” derives, is a significant component in the chemical synthesis of peptides . It is used as a protecting group due to its base-labile properties, which is a critical step in peptide synthesis .

Mécanisme D'action

Target of Action

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is a modified form of Doxorubicin . The primary targets of Doxorubicin are topoisomerase II and DNA . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Mode of Action

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin, like Doxorubicin, intercalates into DNA and disrupts its function . It stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, preventing the DNA double helix from being resealed and thereby stopping the process of replication .

Biochemical Pathways

The compound’s interaction with DNA and topoisomerase II triggers a series of biochemical reactions. It leads to the inhibition of DNA synthesis and function, which in turn disrupts RNA synthesis. This disruption of the central dogma of molecular biology (DNA → RNA → Protein) leads to cell death .

Pharmacokinetics

It is excreted in bile and urine .

Result of Action

The result of the action of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is the inhibition of DNA and RNA synthesis, leading to cell death . This makes it a potent compound for use in cancer chemotherapy .

Action Environment

The action of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability and efficacy. Additionally, the presence of certain enzymes or proteins in the body can influence how the compound is metabolized and excreted .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)/t19-,27-,29-,31+,36+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXRPGVNWOQLW-YRKJKFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747793 | |

| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin | |

CAS RN |

136582-53-1 | |

| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin in the development of cytotoxic bombesin analogs?

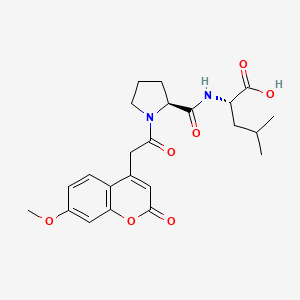

A1: N-(9-Fluorenylmethoxycarbonyl) Doxorubicin serves as a crucial building block in synthesizing cytotoxic analogs of bombesin-like peptides. [] Researchers conjugated this compound to peptide carriers at their N-terminus. These carriers, derived from the C-terminal sequence of bombesin, specifically target the bombesin/gastrin-releasing peptide (GRP) receptors often overexpressed in certain cancer cells. This conjugation results in a hybrid molecule where the cytotoxic activity of Doxorubicin is combined with the targeted binding ability of the bombesin-like peptide.

Q2: How does the structure of the peptide carrier influence the activity of the resulting Doxorubicin conjugate?

A2: The research indicates that the structure of the peptide carrier significantly impacts the binding affinity and, consequently, the cytotoxic activity of the conjugate. [] For instance, conjugates using pseudooctapeptide carriers demonstrated superior binding affinities (Kd ~ 1 nM) compared to other variations. This suggests that optimizing the peptide carrier structure is critical for maximizing the targeting and efficacy of these Doxorubicin conjugates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)